molecular formula C10H8ClNO3 B8695415 2-(2-Chloroethoxy)isoindoline-1,3-dione

2-(2-Chloroethoxy)isoindoline-1,3-dione

Cat. No.: B8695415
M. Wt: 225.63 g/mol
InChI Key: CTNMDXWOILMHMD-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)isoindoline-1,3-dione is a halogenated derivative of isoindoline-1,3-dione (phthalimide), featuring a chloroethoxy (-OCH₂CH₂Cl) substituent at the 2-position.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

2-(2-chloroethoxy)isoindole-1,3-dione

InChI

InChI=1S/C10H8ClNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2

InChI Key

CTNMDXWOILMHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Isoindoline-1,3-dione derivatives are characterized by substitutions at the 2-position, which dictate their reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Isoindoline-1,3-dione Derivatives
Compound Name Substituent Key Features References
2-(2-Chloroethoxy)isoindoline-1,3-dione -OCH₂CH₂Cl Halogenated ether; potential alkylating agent
2-(2-Chloroethyl)isoindoline-1,3-dione -CH₂CH₂Cl Chlorinated alkyl chain; higher lipophilicity
2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione -O(2,5-(OCH₃)Ph) Aromatic ether; enhanced π-π interactions
2-(But-3-en-1-yl)isoindoline-1,3-dione -CH₂CH₂CH=CH₂ Alkenyl group; potential for further functionalization
2-(2-Hydroxyethoxyethyl)isoindoline-1,3-dione -OCH₂CH₂OCH₂CH₂OH PEG-like chain; improved aqueous solubility
2-[4-(Methylthio)phenyl]isoindoline-1,3-dione -SMe-Ph Thioether; modulates redox activity

Physicochemical Properties

  • Solubility : Chloroethoxy derivatives are moderately soluble in polar organic solvents (e.g., DCM, THF) but less hydrophilic than PEG-linked analogs .
  • Stability : The chloroethoxy group is susceptible to hydrolysis under basic conditions, forming hydroxyethoxy byproducts .
  • Lipophilicity : Chlorinated derivatives (ClogP ~2.5) exhibit higher membrane permeability compared to PEG-based analogs (ClogP ~0.5) .
Table 4: Physicochemical Properties
Compound Name LogP Water Solubility (mg/mL) Stability Notes References
This compound ~2.5* <1 Hydrolyzes in basic media
2-(2-Hydroxyethoxyethyl)isoindoline-1,3-dione ~0.5 >10 Stable in neutral pH
2-(4-Methylthiophenyl)isoindoline-1,3-dione 3.1 <0.5 Oxidizes in air

*Estimated based on structural analogs.

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves the condensation of 2-(2-chloroethoxy)ethylamine with phthalic anhydride under reflux conditions. This method parallels the synthesis of 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione, where an amino alcohol reacts with phthalic anhydride to form the cyclic imide. For the chloro derivative, the amine precursor must first be synthesized via chlorination of 2-(2-hydroxyethoxy)ethylamine using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Key Steps :

  • Synthesis of 2-(2-chloroethoxy)ethylamine :

    • 2-(2-Hydroxyethoxy)ethylamine is treated with SOCl₂ in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. The reaction produces 2-(2-chloroethoxy)ethylamine hydrochloride, which is neutralized with a base (e.g., NaOH).

  • Cyclocondensation with Phthalic Anhydride :

    • Equimolar amounts of 2-(2-chloroethoxy)ethylamine and phthalic anhydride are refluxed in toluene with a Dean-Stark trap for 6–8 hours to remove water. The product precipitates upon cooling and is purified via silica-gel chromatography (hexane/ethyl acetate, 60:40).

Optimization Insights :

  • Solvent Choice : Toluene is preferred for its azeotropic water-removal capability, critical for driving the reaction to completion.

  • Yield : The method achieves >90% yield when the amine is thoroughly dried and the reaction is conducted under inert atmosphere.

Halogenation of Hydroxyethylphthalimide Precursors

Appel Reaction for Chloroethyl Substitution

This method adapts the synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione, replacing iodine with chlorine. Starting with N-hydroxyethylphthalimide, the hydroxyl group is substituted via an Appel reaction using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).

Procedure :

  • N-Hydroxyethylphthalimide (1 eq) is dissolved in dichloromethane under nitrogen. PPh₃ (1.2 eq) and CCl₄ (1.5 eq) are added dropwise at 0°C. The mixture is stirred at room temperature for 4–6 hours, followed by filtration to remove triphenylphosphine oxide.

Critical Parameters :

  • Temperature Control : Exothermic reactions require cooling to prevent side reactions.

  • Purification : The crude product is washed with sodium bicarbonate and purified via recrystallization in tetrahydrofuran (THF).

Thionyl Chloride-Mediated Chlorination

An alternative halogenation route uses SOCl₂ to convert N-hydroxyethylphthalimide directly to the chloro derivative.

Steps :

  • N-Hydroxyethylphthalimide is refluxed with excess SOCl₂ (3 eq) in anhydrous toluene for 3 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is neutralized with ice-cold water.

Yield and Purity :

  • Yield : 85–88% after recrystallization.

  • Purity : ≥98% (HPLC).

Multi-Step Synthesis via Protected Intermediates

Acetyl Halogenide-Based Functionalization

Adapted from a patent for phthalimide derivatives, this method introduces chloroethoxy groups through acetyl-protected intermediates.

Synthetic Pathway :

  • Formation of (S)-2-(2-Methoxy-2-methyl-dioxolane-4-ylmethyl)-isoindole-1,3-dione :

    • (R)-3-Chloro-1,2-propanediol reacts with potassium phthalimide in methanol at 60–80°C.

  • Acetylation and Halogenation :

    • The intermediate is treated with trimethylorthoacetate and trifluoroacetic acid, followed by acetyl chloride to introduce the chloro group.

  • Deprotection and Cyclization :

    • Basic hydrolysis (K₂CO₃ in methanol) removes protecting groups, yielding the final product.

Advantages :

  • Stereochemical Control : Retains chirality for enantiopure products.

  • Scalability : Suitable for multi-gram syntheses with minimal byproducts.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Purity Complexity
Condensation2-(2-Chloroethoxy)ethylaminePhthalic anhydride90–95%97%Moderate
Appel ReactionN-HydroxyethylphthalimidePPh₃, CCl₄80–85%95%High
SOCl₂ HalogenationN-HydroxyethylphthalimideSOCl₂85–88%98%Low
Multi-Step(R)-3-Chloro-1,2-propanediolAcetyl chloride75–80%93%Very High

Key Findings :

  • The condensation method offers the highest yield and simplicity but requires pre-synthesized 2-(2-chloroethoxy)ethylamine.

  • SOCl₂-mediated halogenation balances yield and operational simplicity, making it ideal for lab-scale production.

  • Multi-step synthesis is less efficient but valuable for chiral or structurally complex derivatives.

Challenges and Optimization Strategies

Purification of Chloroethoxy Intermediates

Chloroethoxy compounds often exhibit high polarity, complicating chromatography. Switching to solvent systems with higher hexane content (e.g., 70:30 hexane/ethyl acetate) improves resolution.

Mitigating Hydrolysis

The chloroethoxy group is prone to hydrolysis under acidic or aqueous conditions. Reactions must be conducted under anhydrous conditions, and workup steps should use ice-cold neutralization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloroethoxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution using potassium phthalimide and 2-chloroethoxyethanol in N,N-dimethylformamide (DMF) under reflux. Key parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 phthalimide to chloroethoxyethanol). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Optimization : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst use (e.g., tetrabutylammonium bromide for phase transfer) can improve yields. Monitor intermediates by thin-layer chromatography (TLC) to minimize side reactions like hydrolysis of the chloroethoxy group .

Q. How is this compound characterized structurally and functionally?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the isoindoline-dione core (δ 7.8–8.1 ppm for aromatic protons) and the chloroethoxy chain (δ 3.6–4.3 ppm for CH2_2Cl and ether linkages) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C12_{12}H11_{11}ClNO4_4) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves bond angles and confirms the planarity of the isoindoline ring (if crystalline forms are obtainable) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroethoxy group in nucleophilic substitution reactions?

  • Mechanistic Analysis : The chloroethoxy moiety undergoes SN_N2 reactions due to its primary alkyl chloride structure. Steric hindrance is minimal, but electron-withdrawing effects from the isoindoline-dione ring may reduce nucleophilic attack rates. Computational studies (DFT) can model transition states to predict regioselectivity with amines or thiols .
  • Contradictions : Conflicting reports on reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) suggest solvent-dependent activation barriers. Experimental validation via kinetic studies under controlled conditions is recommended .

Q. How does the electronic environment of the isoindoline-dione core influence the compound’s stability under acidic/basic conditions?

  • Stability Studies :

  • Acidic Conditions : The dione ring is prone to hydrolysis at pH < 2, forming phthalic acid derivatives. Monitor degradation via HPLC at λ = 254 nm .
  • Basic Conditions : The chloroethoxy group may undergo elimination (E2) to form ethylene oxide byproducts at pH > 10. Stabilize with buffered solutions (pH 7–8) during biological assays .

Q. What strategies are effective for functionalizing this compound to enhance bioactivity?

  • Derivatization Approaches :

  • Amine Coupling : React with primary amines (e.g., benzylamine) to replace the chloro group, yielding secondary amines. Use triethylamine as a base to neutralize HCl byproducts .
  • Click Chemistry : Incorporate azide-functionalized side chains for Cu-catalyzed cycloaddition with alkynes, enabling conjugation to biomolecules .
    • Structure-Activity Relationships (SAR) : Modifications at the chloroethoxy position correlate with improved lipophilicity (logP) and blood-brain barrier penetration in neuroactive analogs .

Q. How can contradictions in reported biological activity data for isoindoline-dione derivatives be resolved?

  • Data Reconciliation :

  • Assay Variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds .
  • Metabolic Stability : Evaluate hepatic microsome stability to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo results .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C>70% above 90°C
SolventDMFMaximizes solubility
Purification MethodColumn Chromatography (SiO2_2)Purity >95%

Table 2 : Stability of this compound Under Varying pH

pHHalf-Life (h)Major Degradation Pathway
21.5Hydrolysis of dione ring
748Stable
126Elimination of Cl⁻

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